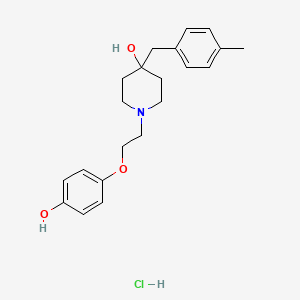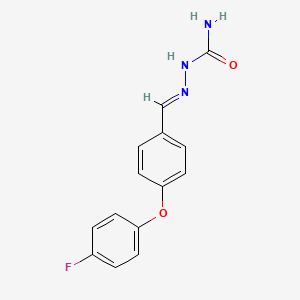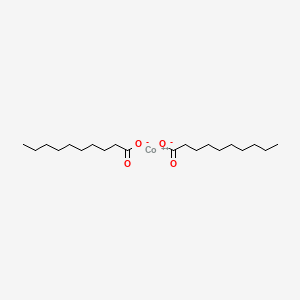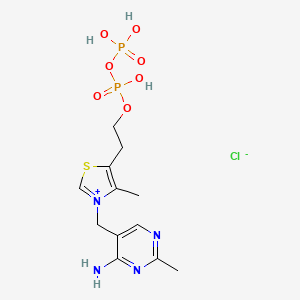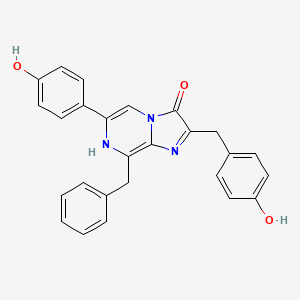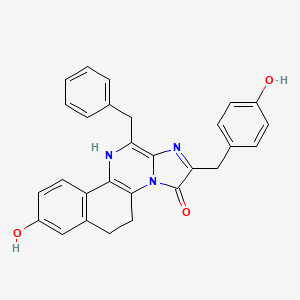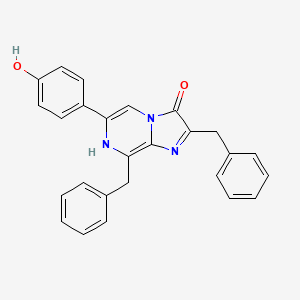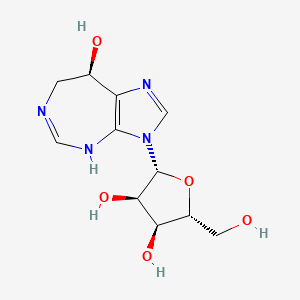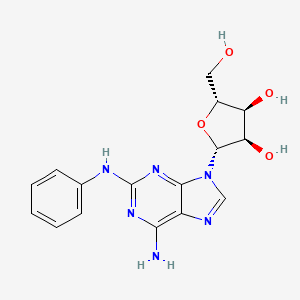
2-フェニルアミノアデノシン
概要
説明
2-フェニルアミノアデノシンは、分子式C16H18N6O4のプリンヌクレオシドです。 これは、特にA2AおよびA3サブタイプのアデノシン受容体の非選択的アゴニストとしての役割で知られています 。この化合物は、さまざまな生理学的プロセスを調節する能力のために、その潜在的な治療的用途について研究されてきました。
2. 製法
合成経路と反応条件: 2-フェニルアミノアデノシンの合成は、通常、アデノシンとアニリンを特定の条件下で反応させることから始まります。プロセスは次のように要約できます。
出発物質: アデノシンとアニリン。
反応条件: 反応は、適切な触媒と溶媒の存在下、しばしば還流条件下で行われます。
工業的製造方法: 詳細な工業的製造方法は広く文書化されていませんが、実験室での合成プロセスは、工業的用途に拡大できます。これには、反応条件の最適化、大量の出発物質の使用、および工業規模の精製技術の採用が含まれます。
科学的研究の応用
2-Phenylaminoadenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study adenosine receptor interactions and signaling pathways.
Biology: The compound is employed in research to understand its effects on cellular processes and receptor modulation.
Medicine: Due to its receptor agonist properties, it is investigated for potential therapeutic applications in cardiovascular diseases, inflammation, and neurological disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting adenosine receptors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylaminoadenosine typically involves the reaction of adenosine with aniline under specific conditions. The process can be summarized as follows:
Starting Materials: Adenosine and aniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions.
Purification: The product is purified using chromatographic techniques to obtain 2-Phenylaminoadenosine in high purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. This involves optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
化学反応の分析
反応の種類: 2-フェニルアミノアデノシンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された生成物を生成できます。
還元: 還元反応は、分子に存在する官能基を変更するために実施できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: さまざまな求電子剤を、目的の生成物に応じて、置換反応に使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化誘導体を生成する可能性がありますが、置換反応は分子に新しい官能基を導入する可能性があります。
4. 科学研究アプリケーション
2-フェニルアミノアデノシンは、次のものを含む、幅広い科学研究アプリケーションを持っています。
化学: これは、アデノシン受容体相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: この化合物は、細胞プロセスとその受容体調節への影響を理解するために研究で使用されます。
医学: 受容体アゴニスト特性により、心臓血管疾患、炎症、神経疾患における潜在的な治療的用途について調査されています。
作用機序
2-フェニルアミノアデノシンは、アデノシン受容体、特にA2AおよびA3サブタイプに結合することによって作用を発揮します。結合すると、これらの受容体を活性化し、細胞内シグナル伝達のイベントのカスケードを引き起こします。 この活性化は、血管拡張、抗炎症効果、神経伝達物質の放出の調節など、さまざまな生理学的反応をもたらす可能性があります 。含まれる分子標的と経路には、サイクリックアデノシン一リン酸(cAMP)経路とホスホイノシチド3キナーゼ(PI3K)経路が含まれます。
類似の化合物:
アデノシン: 類似の受容体アゴニスト特性を持つ天然に存在するヌクレオシド。
N6-シクロペンチルアデノシン: 選択的A1アデノシン受容体アゴニスト。
2-クロロアデノシン: より広い受容体選択性を備えた強力なアデノシン受容体アゴニスト.
独自性: 2-フェニルアミノアデノシンは、A2AおよびA3アデノシン受容体の両方に非選択的アゴニスト活性があるため、ユニークです。この二重活性により、より選択的なアゴニストと比較して、より幅広い生理学的プロセスを調節できます。さらに、その構造的修飾は、研究および治療的用途において価値のある、独特の薬理学的特性を提供します。
類似化合物との比較
Adenosine: A naturally occurring nucleoside with similar receptor agonist properties.
N6-Cyclopentyladenosine: A selective A1 adenosine receptor agonist.
2-Chloroadenosine: A potent adenosine receptor agonist with broader receptor selectivity.
Uniqueness: 2-Phenylaminoadenosine is unique due to its non-selective agonist activity on both A2A and A3 adenosine receptors. This dual activity allows it to modulate a wider range of physiological processes compared to more selective agonists. Additionally, its structural modifications provide distinct pharmacological properties that are valuable in research and therapeutic applications.
特性
IUPAC Name |
2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNILGOVBBRMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866310 | |
| Record name | 9-Pentofuranosyl-N~2~-phenyl-9H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylaminoadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53296-10-9 | |
| Record name | 2-Phenylaminoadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Phenylaminoadenosine (CV 1808) primarily interacts with adenosine receptors, specifically the A2A and A2B subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction leads to various downstream effects depending on the receptor subtype and tissue involved.
- A2A receptor activation: CV 1808 exhibits agonist activity at A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of these receptors typically leads to vasodilation in various vascular beds, including coronary, pulmonary, and renal. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This vasodilatory effect is often associated with increased cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] In the heart, A2A receptor activation can lead to negative chronotropic effects (decreased heart rate). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- A2B receptor activation: CV 1808 can also activate A2B receptors, although its affinity for these receptors is generally lower than for A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of A2B receptors can also contribute to vasodilation and may play a role in regulating intestinal fluid secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


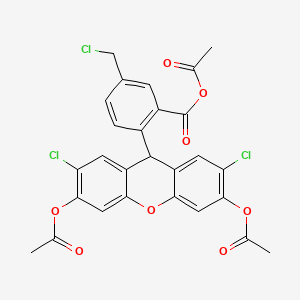



![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)

